9-Benzyl-9H-carbazole

Vue d'ensemble

Description

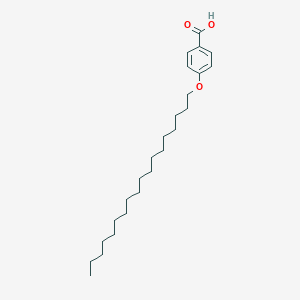

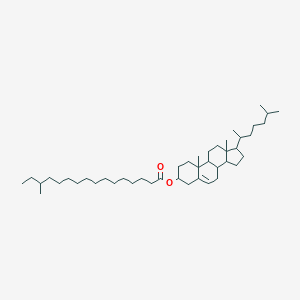

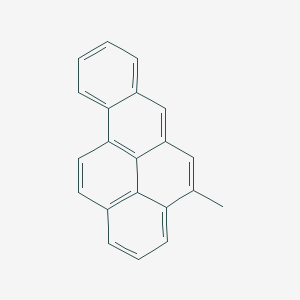

9-Benzylcarbazole (9-BC) is a heterocyclic aromatic compound that belongs to the carbazole family. It is an organic compound with a molecular formula of C17H13N and a molar mass of 229.29 g/mol. 9-BC is a colorless solid that is insoluble in water and highly soluble in organic solvents. It is a stable compound with a boiling point of 393 °C and a melting point of 75 °C. 9-BC is a versatile compound that has a wide range of applications in the pharmaceutical and chemical industries.

Applications De Recherche Scientifique

Applications optoélectroniques

Le 9-Benzyl-9H-carbazole est un dérivé du polycarbazole, un polymère conducteur hétérocyclique aromatique contenant de l'azote . Ces polymères présentent d'excellentes propriétés optoélectroniques, une mobilité élevée des porteurs de charge et une excellente stabilité morphologique . Ce qui en fait des candidats potentiels dans le domaine des nanodispositifs, des batteries rechargeables et des transistors électrochimiques .

Électropolymérisation

Le this compound peut être électropolymérisé . Les motifs carbazole peuvent être électropolymérisés selon deux méthodes différentes, conduisant à la formation de poly(2,7-carbazole)s ou de poly(3,6-carbazole)s dérivés . Ce procédé est utilisé pour créer des matériaux destinés à un large éventail d'applications optoélectroniques .

Biosenseurs

Le polycarbazole et ses dérivés, y compris le this compound, ont été utilisés dans le développement de biosenseurs . Leurs excellentes propriétés électriques et électrochimiques les rendent adaptés à cette application .

Inhibition de la corrosion

Le polycarbazole et ses dérivés ont été utilisés comme agents anticorrosion . Leur bonne stabilité chimique et environnementale les rend adaptés à cet effet

Mécanisme D'action

Target of Action

Carbazole-based compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Mode of Action

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Biochemical Pathways

Carbazole-based compounds are known to have a significant impact on optoelectronic applications .

Pharmacokinetics

Carbazole-based compounds are known for their photochemical and thermal stability , which could potentially impact their bioavailability.

Result of Action

Carbazole-based compounds are known for their excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Action Environment

Carbazole-based compounds are known for their good environmental stability .

Safety and Hazards

Orientations Futures

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Future research may focus on further optimizing the synthesis process and exploring new applications for these compounds.

Propriétés

IUPAC Name |

9-benzylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAKJBGOHINNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173021 | |

| Record name | N-Benzylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19402-87-0 | |

| Record name | N-Benzylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 9-Benzyl-9H-carbazole?

A1: this compound consists of a carbazole ring system with a benzyl group attached to the nitrogen atom. [] The carbazole moiety is planar, while the benzene ring of the benzyl group is typically oriented at a significant dihedral angle relative to the carbazole plane. [] This structural feature can influence the compound's interactions with other molecules and its packing in the solid state.

Q2: How does the introduction of bromine atoms affect the photophysical properties of this compound?

A2: Bromination of this compound introduces a heavy atom effect, influencing the compound's excited state dynamics. [] This effect arises from the increased spin-orbit coupling induced by the bromine atom, facilitating intersystem crossing between singlet and triplet states. Consequently, brominated derivatives often exhibit enhanced phosphorescence and altered fluorescence lifetimes compared to the parent this compound.

Q3: Has this compound shown potential in biological applications?

A3: Derivatives of this compound, specifically those with modifications at the 3-position of the carbazole ring, have demonstrated promising antiplatelet activity. [] For instance, 9-benzyl-3-hydroxymethylcarbazole and its 9-(2-chlorobenzyl)-, 9-(3-chlorobenzyl)-, and 9-(4-chlorobenzyl)- derivatives exhibited significant inhibition of platelet aggregation induced by arachidonic acid and collagen. [] Further research is needed to elucidate the precise mechanism of action and explore the therapeutic potential of these derivatives.

Q4: Can this compound be used in material science applications?

A4: this compound can be polymerized to form poly(this compound). [] When deposited on carbon fiber microelectrodes, this polymer exhibits interesting capacitive behaviors. [] This finding suggests potential applications in energy storage devices, although further research is needed to optimize the material's performance and explore its long-term stability.

Q5: How does this compound contribute to advancements in two-photon induced polymerization (TPIP)?

A5: While not directly a photoinitiator, this compound serves as a core structure for developing novel two-photon photoinitiators. [] A derivative, 3,6-bis[2-(4-nitrophenyl)-ethynyl]-9-(4-methoxybenzyl)-carbazole (BNMBC), incorporating a radical quenching moiety, exhibited high efficiency in TPIP. [] BNMBC enabled the fabrication of 3D structures with enhanced resolution compared to its precursor without the radical quenching group. [] This highlights the potential of modifying this compound to tailor its properties for specific applications, such as high-resolution 3D printing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)

![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)